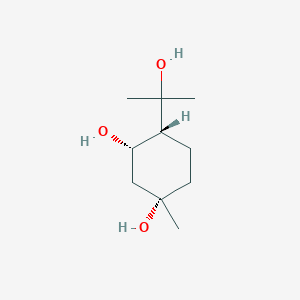

p-Menthane-1,3,8-triol

Description

Properties

Molecular Formula |

C10H20O3 |

|---|---|

Molecular Weight |

188.26 g/mol |

IUPAC Name |

(1S,3S,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol |

InChI |

InChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)6-8(7)11/h7-8,11-13H,4-6H2,1-3H3/t7-,8+,10+/m1/s1 |

InChI Key |

JRNAYJOJYCECDH-WEDXCCLWSA-N |

Isomeric SMILES |

C[C@@]1(CC[C@H]([C@H](C1)O)C(C)(C)O)O |

Canonical SMILES |

CC1(CCC(C(C1)O)C(C)(C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of p-Menthane-1,3,8-triol

For Researchers, Scientists, and Drug Development Professionals

Introduction:

p-Menthane-1,3,8-triol is a monoterpenoid that has been isolated from plants such as Mentha canadensis L.[1][2] As a member of the menthane family, which includes well-known compounds like menthol (B31143) and the insect repellent p-Menthane-3,8-diol (PMD), it holds potential interest for various research and development applications. Understanding its fundamental physicochemical properties is a critical first step in exploring its potential biological activity, formulating delivery systems, and assessing its suitability for drug development.

This technical guide provides a consolidated overview of the known and predicted physicochemical properties of this compound. It includes a summary of quantitative data, detailed descriptions of relevant experimental protocols, and visualizations to illustrate key processes and relationships pertinent to its study.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound based on available data. It is important to note that some of these values are predicted through computational models due to limited experimental data for this specific triol.

| Property | Value | Source |

| CAS Number | 155348-06-4 | [1][3][4][5] |

| Molecular Formula | C₁₀H₂₀O₃ | [1][5] |

| Molecular Weight | 188.26 g/mol | [1][5] |

| IUPAC Name | 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol | [5] |

| Appearance | Oil | [4] |

| Density | 1.133 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 14.95 ± 0.60 (Predicted) | [4] |

| LogP (Octanol/Water) | 0.8 (Computed by XLogP3) | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3][4] |

Experimental Protocols & Methodologies

While specific experimental reports detailing the determination of all properties for this compound are not widely published, standard methodologies are employed for such characterizations. Furthermore, the synthesis of the closely related and structurally similar compound, p-Menthane-3,8-diol (PMD), provides a relevant procedural example.

Synthesis Workflow: Acid-Catalyzed Cyclization of Citronellal

The synthesis of p-menthane (B155814) diols and triols often involves the acid-catalyzed hydration and cyclization of citronellal, which is the primary component of the essential oil from Corymbia citriodora (formerly Eucalyptus citriodora). This process serves as a practical model for obtaining related p-menthane structures.

Caption: Workflow for the synthesis of p-Menthane-3,8-diol from Eucalyptus oil.

Methodology Detail:

-

Reaction Setup: 25g of Eucalyptus citriodora essential oil (rich in citronellal) is added to a 250 mL two-necked flask equipped with a magnetic stirrer.[6]

-

Catalyst Addition: A carefully measured amount of aqueous sulfuric acid (e.g., at a 3:1 weight ratio of acid solution to essential oil, with the acid at 0.25% concentration) is added to the flask.[6]

-

Reaction Conditions: The mixture is stirred continuously at a controlled temperature, for instance, 50°C, for a period determined to yield optimal conversion (e.g., 5 hours).[6]

-

Workup and Purification: The reaction is quenched, and the product mixture is processed to isolate the p-menthane-3,8-diol. This typically involves neutralization, solvent extraction, and chromatography to separate the cis and trans isomers.

-

Structural Confirmation: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[6]

Standard Protocols for Physicochemical Property Determination

-

Melting and Boiling Point: Determined using a calibrated digital melting point apparatus or a distillation setup under controlled pressure, respectively. For an oil, the boiling point is the more relevant parameter.

-

Solubility: The shake-flask method (OECD Guideline 105) is the standard. A surplus of the compound is agitated in a solvent (e.g., water, ethanol, DMSO) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then measured, typically by HPLC or UV-Vis spectroscopy.

-

pKa Determination: Potentiometric titration is a common method. The compound is dissolved in a suitable solvent (often a water-methanol mixture) and titrated with a strong base (e.g., NaOH) while the pH is monitored. The pKa is determined from the half-equivalence point on the titration curve.

-

LogP (Octanol-Water Partition Coefficient): The shake-flask method is also standard here (OECD Guideline 107). The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in both phases is measured to calculate the partition coefficient.

Relevance to Drug Development

The physicochemical properties of a compound like this compound are fundamental predictors of its behavior in biological systems. Properties such as solubility and lipophilicity (LogP) are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.

Caption: Relationship between physicochemical properties and bioavailability.

-

Solubility: Adequate aqueous solubility is essential for a compound to dissolve in gastrointestinal fluids before it can be absorbed. The multiple hydroxyl groups on this compound suggest it likely has higher water solubility than less polar monoterpenes.

-

Lipophilicity (LogP): This parameter indicates how well a compound can partition into lipid membranes. A balanced LogP value is crucial; if it's too low (too hydrophilic), it won't cross cell membranes efficiently. If it's too high (too lipophilic), it may get trapped in fat tissues or have poor solubility. The predicted LogP of ~0.8 for this compound suggests it is relatively hydrophilic.

Biological Activity Context

While specific biological activities for this compound are not extensively documented, the related compound p-Menthane-3,8-diol (PMD) is a well-known and effective insect repellent derived from the lemon eucalyptus plant.[7][8][9] It is the only biopesticide active ingredient approved for use against mosquitoes by the U.S. EPA. The presence of hydroxyl groups is considered crucial for its repellent activity, suggesting that this compound, with its three hydroxyl groups, could be a candidate for similar bioactivity screening.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:155348-06-4 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. This compound CAS#: 155348-06-4 [m.chemicalbook.com]

- 5. This compound | C10H20O3 | CID 71307309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. bioone.org [bioone.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

In-depth Technical Guide: p-Menthane-1,3,8-triol (CAS: 155348-06-4) - A Compound with Limited Publicly Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical compound p-Menthane-1,3,8-triol, identified by the CAS number 155348-06-4. Despite a comprehensive search of scientific literature and chemical databases, it is crucial to inform the research community that there is a significant lack of in-depth, publicly available technical data for this specific molecule. Information regarding its biological activity, experimental protocols, and associated signaling pathways is not available in the current body of scientific literature.

Chemical and Physical Properties

What is known about this compound is limited to its basic chemical and physical properties. This monoterpenoid has been isolated from Mentha canadensis L.[1] The available data is summarized in the table below.

| Property | Value | Source |

| CAS Number | 155348-06-4 | N/A |

| Molecular Formula | C₁₀H₂₀O₃ | [2][3][4] |

| Molecular Weight | 188.26 g/mol | [2] |

| IUPAC Name | 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol | [2] |

| Natural Source | Mentha canadensis L. | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |

Synthesis

Biological Activity and Mechanism of Action

There is no scientific literature available that describes the biological activity, mechanism of action, or any associated signaling pathways for this compound. Extensive searches have not yielded any studies, either in vitro or in vivo, that have investigated the pharmacological or biological effects of this compound. Therefore, no quantitative data such as IC₅₀ values, binding affinities, or pharmacokinetic parameters can be provided.

Distinction from p-Menthane-3,8-diol (PMD)

It is critical to distinguish this compound from the structurally related and well-researched compound, p-Menthane-3,8-diol (PMD) . PMD is a widely known active ingredient in insect repellents and has a substantial body of research detailing its efficacy, mechanism of action, and safety profile. The vast majority of search results for "p-Menthane-triol" or similar terms refer to PMD, not the 1,3,8-triol isomer. Researchers should exercise caution to avoid confusion between these two distinct chemical entities.

Future Research Directions

The current lack of data on this compound presents an opportunity for novel research. A logical workflow for investigating this compound would be:

Caption: Proposed workflow for the initial investigation of this compound.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cineole | CAS:470-82-6 | Manufacturer ChemFaces [chemfaces.com]

- 3. This compound | CAS:155348-06-4 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. This compound, CasNo.155348-06-4 BioBioPha Co., Ltd China (Mainland) [biobiopha.lookchem.com]

Uncharted Territory: The Biological Activity of p-Menthane-1,3,8-triol Remains Largely Unexplored

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biological activities of p-Menthane-1,3,8-triol. Despite its structural similarity to other well-studied p-menthane (B155814) derivatives with notable pharmacological effects, this specific triol remains a largely uncharacterized molecule. Extensive searches for its anti-inflammatory, anticancer, and antimicrobial properties, as well as its mechanisms of action, have yielded no specific experimental data.

Currently, information on this compound is predominantly confined to chemical supplier databases and compound registries. These sources provide basic physicochemical properties but lack any in-vitro or in-vivo biological data. This absence of research stands in contrast to the extensive studies on related compounds, such as p-menthane-3,8-diol (B45773) (PMD), which is widely recognized for its potent insect-repellent properties.

The p-Menthane Scaffold: A Promising but Understudied Framework

The p-menthane chemical scaffold is a common motif in a variety of natural products with diverse biological activities. For instance, a study on the cytotoxicity of various p-menthane derivatives against human tumor cell lines (OVCAR-8, HCT-116, and SF-295) highlighted the potential of this structural class in cancer research. However, this particular study did not include this compound in its panel of tested compounds, leaving its cytotoxic potential unknown.

Future Research Directions: A Call for Investigation

The lack of data on the biological activities of this compound presents a clear opportunity for future research. A logical first step would be to conduct a comprehensive screening of its potential pharmacological effects. The following experimental workflow is proposed for a foundational investigation into the bioactivity of this compound.

Caption: Proposed workflow for the initial biological evaluation of this compound.

This systematic approach would enable a thorough first-pass assessment of the compound's biological profile and could uncover novel therapeutic applications. The potential for this compound to exhibit interesting pharmacological activities is underscored by the known bioactivities of other hydroxylated p-menthane derivatives. Therefore, its investigation is a worthwhile endeavor for researchers in drug discovery and natural product chemistry.

p-Menthane-1,3,8-triol: A Monoterpenoid from Mentha canadensis

An In-depth Technical Guide on the Core Aspects of a Naturally Occurring Triol

Introduction

p-Menthane-1,3,8-triol is a monoterpenoid that has been identified as a natural constituent of Mentha canadensis (also known as wild mint or corn mint)[1][2]. This technical guide provides a comprehensive overview of the available scientific information regarding this compound, with a focus on its discovery, physicochemical properties, and the broader context of monoterpenoid biosynthesis in the Mentha genus. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, phytochemistry, and drug development.

Discovery and Natural Occurrence

The general pathway for monoterpene biosynthesis in Mentha involves the cyclization of geranyl diphosphate (B83284) to form various monoterpene skeletons, which then undergo a series of enzymatic modifications, including hydroxylations, to produce a diverse array of compounds[3]. It is within this complex biosynthetic machinery that this compound is produced.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been computed and are summarized in the table below. These properties are essential for its isolation, characterization, and potential applications.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₃ | [4] |

| Molecular Weight | 188.26 g/mol | [4] |

| IUPAC Name | 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol | [4] |

| CAS Number | 155348-04-6 | [4] |

| Topological Polar Surface Area | 60.7 Ų | [4] |

| Complexity | 191 | [4] |

| XLogP3 | 0.8 | [4] |

Experimental Protocols

Detailed experimental protocols for the initial isolation and structure elucidation of this compound from Mentha canadensis are not explicitly detailed in the currently available literature. However, a general workflow for the isolation of monoterpenoids from plant material can be inferred.

Hypothetical Isolation Workflow for this compound

Caption: A generalized workflow for the isolation and identification of this compound from Mentha canadensis.

Context within p-Menthane (B155814) Derivatives

The p-menthane skeleton is the basis for a wide range of naturally occurring and synthetic compounds. A notable and extensively studied analogue is p-Menthane-3,8-diol (B45773) (PMD), which is a well-known insect repellent[5][6][7]. PMD can be synthesized from citronellal (B1669106) and exists as a mixture of stereoisomers[5][7]. While this compound shares the same carbon backbone as PMD, the presence and position of the additional hydroxyl group significantly alter its chemical and physical properties.

Future Research Directions

The lack of detailed information on the discovery and biological activity of this compound presents several opportunities for future research. Key areas for investigation include:

-

Definitive Isolation and Characterization: A thorough phytochemical investigation of Mentha canadensis to isolate and unequivocally characterize this compound using modern analytical techniques.

-

Stereoselective Synthesis: The development of synthetic routes to access stereochemically pure isomers of this compound to enable the study of their individual properties.

-

Biological Activity Screening: Evaluation of the biological activities of this compound, including but not limited to insect repellent, antimicrobial, and anti-inflammatory properties, drawing parallels with the known activities of other p-menthane derivatives.

-

Biosynthetic Pathway Elucidation: Investigation into the specific enzymes and genetic pathways responsible for the biosynthesis of this compound in Mentha canadensis.

Logical Relationship of p-Menthane Research Areas

Caption: Interrelation of key research areas for the advancement of knowledge on this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H20O3 | CID 71307309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Characterisation of actions of p-menthane-3,8-diol repellent formulations against Aedes aegypti mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Spectral Data of p-Menthane-1,3,8-triol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menthane-1,3,8-triol is a monoterpenoid and a diol with the chemical formula C10H20O3.[1] Its structure is based on the p-menthane (B155814) backbone, which is a derivative of cyclohexane. While this compound is commercially available from specialty chemical suppliers, comprehensive spectral characterization and detailed synthetic procedures are not widely published. This document aims to collate the available information and provide a technical overview for research and development purposes.

Chemical and Physical Properties

The fundamental properties of this compound have been computed and are available through chemical databases.

| Property | Value | Source |

| Molecular Formula | C10H20O3 | PubChem[1] |

| Molecular Weight | 188.26 g/mol | PubChem[1] |

| IUPAC Name | 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol | PubChem[1] |

| CAS Number | 155348-06-4 | PubChem[1] |

| Topological Polar Surface Area | 60.7 Ų | PubChem[1] |

| Complexity | 191 | PubChem[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[2] |

Spectral Data (Analog Reference)

As experimental spectra for this compound are not publicly available, data for a closely related isomer, (r-1,t-4)-p-menthane-1,7,8-triol , is presented below for reference. It is crucial to note that while structurally similar, the spectral details will differ.

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Note: While a 13C NMR spectrum is mentioned for this compound on SpectraBase, the specific chemical shift values are not provided in the search results.[3]

The mass spectrum of this related compound is available, providing insight into the fragmentation patterns of such molecules.

Note: The actual mass spectrum plot is not available in the search results to be tabulated.

Experimental Protocols (Adapted from Related Syntheses)

A specific experimental protocol for the synthesis of this compound has not been identified in the literature. However, a general procedure can be adapted from the synthesis of other p-menthane triols, such as p-menthane-3,8,9-triol, which involves the dihydroxylation of a suitable precursor.[4]

This adapted protocol outlines a potential synthetic route.

-

Starting Material: A suitable p-menthane derivative with an alkene functionality that can be dihydroxylated to yield the desired triol. For this compound, a potential precursor could be a p-menthene-diol.

-

Reaction Setup: The starting material is dissolved in an appropriate solvent system, such as a mixture of t-butanol and water.

-

Dihydroxylation: A catalytic amount of osmium tetroxide and a stoichiometric amount of an oxidizing agent like N-methylmorpholine N-oxide (NMO) are added to the reaction mixture. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched with a reducing agent, such as sodium sulfite. The organic layer is extracted with an appropriate solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure p-menthane triol.

-

Characterization: The structure of the final product is confirmed using standard spectroscopic techniques, including NMR (¹H and ¹³C), IR, and mass spectrometry.

Visualizations

The following diagram illustrates a logical workflow for the synthesis and characterization of a p-menthane triol.

Caption: Logical workflow for the synthesis and characterization of a p-menthane triol.

Conclusion

While this compound is an identified chemical entity, a comprehensive public repository of its experimental spectral data and a detailed, validated synthesis protocol are currently lacking. This guide provides the available computed data for the target molecule and presents experimental information for closely related analogs to serve as a valuable reference for researchers in the field. The provided logical workflow for synthesis and characterization can guide the experimental design for producing and verifying this compound in a laboratory setting. Further research is encouraged to fully characterize this compound and publish the findings to enrich the collective scientific knowledge.

References

A Technical Guide to p-Menthane-1,3,8-triol: Nomenclature, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-Menthane-1,3,8-triol, a monoterpenoid found in nature. This document consolidates its chemical identity, physicochemical properties, and generalized experimental protocols relevant to its isolation and characterization. This guide is intended to serve as a foundational resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identity: IUPAC Name and Synonyms

The systematic naming of chemical compounds is crucial for unambiguous identification in research and development. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol [1][2].

In addition to its formal IUPAC name, this compound is known by several synonyms in chemical literature and databases. These include:

The Chemical Abstracts Service (CAS) Registry Number for this compound is 155348-06-4 [1].

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its handling, formulation, and potential application in drug development. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₃ | [1][3] |

| Molecular Weight | 188.26 g/mol | [1][3] |

| Physical Description | Oil | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [4] |

| Storage | Desiccate at -20°C | [4] |

Experimental Protocols

While a specific, detailed experimental protocol for the isolation of this compound from its natural source, Mentha canadensis (Canadian mint)[3][5], is not extensively documented in publicly available literature, a general methodology for the isolation of monoterpenoids from plant material can be outlined. The following protocol is a representative example based on standard phytochemical techniques.

Objective: To isolate this compound from the biomass of Mentha canadensis.

Materials and Equipment:

-

Dried and powdered aerial parts of Mentha canadensis

-

Methanol (B129727) (reagent grade)

-

Hexane (B92381) (reagent grade)

-

Ethyl acetate (reagent grade)

-

Silica (B1680970) gel for column chromatography (70-230 mesh)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

-

Chromatography columns

-

Standard laboratory glassware

-

Analytical instrumentation for characterization (e.g., NMR, MS, IR)

Methodology:

-

Extraction:

-

Macerate the dried, powdered plant material in methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v).

-

Perform liquid-liquid partitioning sequentially with hexane and then ethyl acetate.

-

Separate the layers and collect the ethyl acetate fraction, which is likely to contain the more polar monoterpenoids.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield a concentrated extract.

-

-

Chromatographic Separation:

-

Subject the concentrated ethyl acetate extract to column chromatography on silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor the separation using TLC.

-

Combine fractions with similar TLC profiles.

-

-

Purification:

-

Subject the fractions containing the target compound to further chromatographic purification steps, such as preparative TLC or HPLC, until a pure compound is obtained.

-

-

Structure Elucidation:

-

Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and MS) to confirm its identity as this compound.

-

Logical Workflow for Natural Product Isolation

The process of isolating and identifying a specific natural product like this compound from a plant source involves a systematic workflow. The following diagram illustrates the key stages of this process.

References

- 1. biocrick.com [biocrick.com]

- 2. This compound | C10H20O3 | CID 71307309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | CAS:155348-06-4 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. medchemexpress.com [medchemexpress.com]

The Enigmatic Potential of p-Menthane-1,3,8-triol: A Review of a Sparsely Explored Natural Compound

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current state of knowledge regarding the potential therapeutic effects of p-Menthane-1,3,8-triol. Despite its natural origin and defined chemical structure, a comprehensive review of publicly available scientific literature reveals a significant scarcity of research into its pharmacological properties. This document summarizes the limited available information and highlights the considerable knowledge gaps that present both a challenge and an opportunity for future research.

Chemical Identity and Origin

This compound is a monoterpenoid, a class of naturally occurring organic compounds. It has been identified as a constituent of plants from the Mentha genus, specifically isolated from the herbs of Mentha canadensis L.[1][2][3][4][5] Its chemical structure and properties are cataloged in chemical databases such as PubChem, which provides details on its molecular formula (C10H20O3) and other physicochemical characteristics.[6]

Current Landscape of Therapeutic Research

A thorough investigation of scientific databases and scholarly articles for studies on the therapeutic effects of this compound yields a notable absence of in-depth research. While the compound is commercially available from various chemical suppliers for research purposes, there is a lack of published studies detailing its mechanism of action, pharmacological activity, or potential therapeutic applications.[7] One document briefly mentions a lack of in vitro activity for this compound in a specific context, though further details are not provided.[8]

This stands in stark contrast to the closely related compound, p-Menthane-3,8-diol (PMD), which is a well-documented and widely used insect repellent. The extensive body of research on PMD should not be extrapolated to this compound, as the presence of an additional hydroxyl group can significantly alter the biological activity of a molecule.

Knowledge Gaps and Future Directions

The lack of data on the therapeutic potential of this compound presents a clear opportunity for novel research. The following areas represent critical starting points for any investigation into this compound:

-

Initial Pharmacological Screening: A broad-based screening of this compound against various cell lines and biological targets is necessary to identify any potential therapeutic activity. This could include, but is not limited to, anti-inflammatory, antimicrobial, anti-cancer, or neuroprotective assays.

-

Toxicological and Safety Evaluation: Before any therapeutic potential can be seriously considered, a thorough toxicological assessment is required to determine the compound's safety profile.

-

Mechanism of Action Studies: Should any promising activity be identified, subsequent research would need to focus on elucidating the underlying mechanism of action, including the identification of molecular targets and signaling pathways.

Conclusion

At present, this compound remains a largely unexplored natural product from a therapeutic standpoint. The information available is confined to its chemical identity and natural origin. For researchers, scientists, and drug development professionals, this compound represents a blank slate. The path forward requires foundational research to first determine if this compound possesses any significant biological activity that would warrant further investigation as a potential therapeutic agent. Without such fundamental data, any discussion of its therapeutic effects remains purely speculative. The scientific community is encouraged to undertake the initial exploratory studies that could unveil the currently hidden potential of this monoterpenoid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | Mentha | Ambeed.com [ambeed.com]

- 4. This compound | Terpenoids | 155348-06-4 | Invivochem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C10H20O3 | CID 71307309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biocrick.com [biocrick.com]

- 8. purehost.bath.ac.uk [purehost.bath.ac.uk]

Methodological & Application

Application Notes and Protocols for the Isolation of p-Menthane-1,3,8-triol from Mentha canadensis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mentha canadensis L., commonly known as Canadian mint or wild mint, is a perennial herb belonging to the Lamiaceae family. It is widely distributed across North America, Asia, and Europe and is known for its characteristic minty aroma, primarily due to a high content of menthol (B31143) and menthone in its essential oil.[1] Beyond the volatile components, Mentha canadensis is a source of various non-volatile bioactive compounds, including flavonoids and terpenoids.[2] One such terpenoid that has been identified in Mentha canadensis is p-Menthane-1,3,8-triol, a polar monoterpenoid.[3][4][5] This document provides detailed protocols for the extraction, isolation, and characterization of this compound from the aerial parts of Mentha canadensis.

Data Presentation

The physicochemical properties of this compound are summarized in the table below. This information is crucial for designing appropriate extraction and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₃ | [1] |

| Molecular Weight | 188.26 g/mol | [1] |

| CAS Number | 155348-06-4 | [1] |

| IUPAC Name | 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol | [1] |

| Physical Description | Oil | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [4][6] |

| Storage Temperature | 2-8°C | [6] |

Experimental Protocols

The following protocols are designed for the systematic extraction and isolation of this compound from Mentha canadensis.

Plant Material Collection and Preparation

-

Collection: Harvest the aerial parts (leaves and stems) of Mentha canadensis during the flowering stage to ensure a high concentration of secondary metabolites.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until brittle.

-

Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction of Polar Metabolites

-

Maceration: Soak the powdered plant material (1 kg) in 80% methanol (B129727) (5 L) in a large container at room temperature for 48 hours with occasional stirring.

-

Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

-

Re-extraction: Repeat the extraction process on the plant residue two more times with fresh 80% methanol to ensure exhaustive extraction.

-

Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanolic extract.

Fractionation by Liquid-Liquid Partitioning

-

Suspension: Suspend the crude methanolic extract in distilled water (500 mL).

-

Partitioning: Perform sequential liquid-liquid partitioning in a separatory funnel using solvents of increasing polarity:

-

n-hexane (3 x 500 mL) to remove non-polar compounds like fats and waxes.

-

Dichloromethane (3 x 500 mL) to separate compounds of intermediate polarity.

-

Ethyl acetate (3 x 500 mL) which is expected to contain this compound due to its polarity.

-

-

Drying and Concentration: Collect the ethyl acetate fraction, dry it over anhydrous sodium sulfate, and concentrate it using a rotary evaporator to yield the ethyl acetate fraction.

Isolation by Column Chromatography

-

Stationary Phase: Prepare a silica (B1680970) gel (60-120 mesh) column using a suitable solvent system, such as a gradient of n-hexane and ethyl acetate.

-

Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 1:1) and visualizing with an appropriate staining reagent (e.g., vanillin-sulfuric acid reagent followed by heating).

-

Pooling and Concentration: Pool the fractions containing the compound of interest (based on TLC analysis) and concentrate them under reduced pressure to obtain the isolated this compound.

Purity Analysis and Structural Elucidation

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the isolated compound using a C18 column with a mobile phase such as a gradient of methanol and water.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR): Elucidate the structure of the isolated compound by performing ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation of this compound.

Putative Signaling Pathway (Insect Repellency)

While the specific signaling pathway for this compound is not yet elucidated, a putative mechanism for its insect repellent activity can be hypothesized based on related compounds like p-menthane-3,8-diol.

Caption: Putative signaling pathway for insect repellency by this compound.

References

- 1. This compound | C10H20O3 | CID 71307309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. biocrick.com [biocrick.com]

- 4. This compound | CAS:155348-06-4 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound CAS#: 155348-06-4 [m.chemicalbook.com]

Application Notes and Protocols: Synthesis of p-Menthane Derivatives

Foreword

This document provides a comprehensive protocol for the synthesis of the closely related and widely studied compound, p-Menthane-3,8-diol (B45773) (PMD) , a highly effective and commercially significant insect repellent.[3][4] The primary route detailed here is the acid-catalyzed cyclization and hydration of (±)-citronellal, a method that is well-documented and scalable.[5][6][7] This protocol is intended for researchers, scientists, and drug development professionals.

Application Note: Synthesis of p-Menthane-3,8-diol (PMD) via Acid-Catalyzed Cyclization of Citronellal (B1669106)

The synthesis of p-Menthane-3,8-diol (PMD) from citronellal is a classic example of an acid-catalyzed intramolecular carbonyl-ene reaction followed by hydration. The process converts the acyclic monoterpenoid aldehyde, citronellal, into a mixture of cis and trans isomers of the cyclic diol, PMD.[8][9] Sulfuric acid is a commonly used catalyst for this transformation, offering high conversion and selectivity under optimized conditions.[5][6] Alternative catalysts include solid acids and pressurized carbon dioxide in water, which can offer environmental and processing benefits.[7][10]

The reaction proceeds via the protonation of the aldehyde group in citronellal, which facilitates the cyclization to form a carbocation intermediate. This intermediate is then trapped by water to yield the thermodynamically stable p-menthane-3,8-diol. The ratio of cis to trans isomers can be influenced by reaction conditions.[6][11]

Data Presentation: Reaction Parameters and Outcomes

The following tables summarize quantitative data from representative studies on the synthesis of PMD from citronellal.

Table 1: Effect of Sulfuric Acid Catalyst on Citronellal Conversion and PMD Selectivity

| Catalyst Conc. (% w/w H₂SO₄) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for PMD (%) | Reference |

|---|---|---|---|---|---|

| 0.25% | 50 | 5 | - | 76.3% (from EO) | [6] |

| 0.25% | 50 | 11 | 97.9% | 92.3% | [5][6][11] |

| 0.1% - 0.5% | 30, 50, 70 | 2 - 11 | - | - |[12] |

Table 2: Alternative Catalysts for PMD Synthesis

| Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield of PMD (%) | Reference |

|---|---|---|---|---|---|---|

| Lignin-derived Carbon Acid | Water | - | - | 97% | 86% | [10] |

| CO₂ (7.0 MPa) / H₂O | Water | 120 | 2 | 53% | - |[7] |

Experimental Protocol: Synthesis of p-Menthane-3,8-diol

This protocol details the synthesis, purification, and characterization of p-menthane-3,8-diol from (±)-citronellal using sulfuric acid as a catalyst.

Materials and Equipment:

-

(±)-Citronellal (≥95%)

-

Sulfuric Acid (H₂SO₄), concentrated

-

Deionized Water

-

n-Heptane or n-Hexane

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Sodium Chloride (NaCl), saturated solution (brine)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) Gel (for column chromatography)

-

Ethyl Acetate (B1210297)

-

250 mL two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Low-temperature freezer or bath (-20°C to -50°C)

-

Filtration apparatus (e.g., Büchner funnel)

-

Glass chromatography column

-

Thin Layer Chromatography (TLC) plates and chamber

-

Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Methodology:

1. Reaction Setup: a. Prepare a 0.25% (w/w) aqueous sulfuric acid solution. For example, add 0.25 g of concentrated H₂SO₄ carefully to 99.75 g of deionized water with cooling. b. To a 250 mL two-necked flask equipped with a magnetic stirrer and condenser, add a specified volume of the 0.25% H₂SO₄ solution. c. Begin stirring and heat the solution to 50°C using a heating mantle.[5][6]

2. Synthesis (Acid-Catalyzed Cyclization): a. Once the acid solution reaches 50°C, slowly add citronellal to the flask. A typical ratio involves adding 25 g of citronellal to 75 g of the acid solution.[12] b. Maintain the reaction mixture at 50°C with vigorous stirring for 5 to 11 hours.[5][6][12] c. Monitor the reaction progress by taking small aliquots periodically and analyzing by TLC or GC to confirm the disappearance of the citronellal starting material.

3. Work-up and Extraction: a. After the reaction is complete (typically after 11 hours for maximum conversion), cool the mixture to room temperature. b. Transfer the reaction mixture to a separatory funnel. c. Extract the product from the aqueous layer using an aliphatic hydrocarbon solvent like n-heptane or n-hexane.[13] d. Carefully neutralize the organic layer by washing with a saturated sodium bicarbonate solution until effervescence ceases. e. Wash the organic layer subsequently with brine (saturated NaCl solution). f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

4. Purification (Crystallization and Chromatography): a. Crystallization: Concentrate the dried organic solution using a rotary evaporator to obtain a crude oily product. Cool the crude product to a low temperature (e.g., -20°C to -50°C) for several hours (up to 20 h) to induce crystallization.[5][6] Filter the resulting colorless crystals and wash with a small amount of cold solvent. This step yields a mixture of cis- and trans-PMD with high purity.[13] An 80% yield can be achieved at this stage.[5][6] b. Column Chromatography (for isomer separation): If separation of cis and trans isomers is required, the crude or crystallized product can be purified by silica gel column chromatography.[12] A typical eluent system is a mixture of ethyl acetate and n-hexane (e.g., 1:5 v/v).[11] Collect fractions and analyze by TLC to isolate the individual isomers.

5. Characterization: a. Determine the purity and isomer ratio of the final product using GC-MS. b. Confirm the chemical structure of the synthesized PMD isomers using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis and purification of p-Menthane-3,8-diol.

Proposed Signaling Pathway (Reaction Mechanism)

Caption: Acid-catalyzed cyclization mechanism of citronellal to PMD.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. p-Menthane-1,3,8-triol | C10H20O3 | CID 71307309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. US5959161A - Method for producing para-menthane-3,8-diol - Google Patents [patents.google.com]

Application Notes and Protocols for the Characterization of p-Menthane-1,3,8-triol

To: Researchers, Scientists, and Drug Development Professionals

Subject: Analytical Methods for the Characterization of p-Menthane-1,3,8-triol

Introduction

This compound is a monoterpenoid that has been identified as a natural product isolated from the herbs of Mentha canadensis L.[1][2] As a member of the p-menthane (B155814) family, which includes well-known compounds like menthol (B31143) and p-menthane-3,8-diol (B45773) (PMD), its characterization is crucial for quality control, toxicological assessment, and exploration of its potential biological activities. This document provides an overview of the analytical methodologies applicable to the characterization of this compound.

Note on Data Availability: As of the current date, detailed experimental data and specific protocols for the analytical characterization of this compound are not extensively available in published scientific literature. The following sections provide a framework of recommended analytical techniques and protocols based on the analysis of structurally similar compounds, such as other p-menthane triols and the extensively studied p-menthane-3,8-diol. These can be adapted for the specific analysis of this compound.

General Experimental Workflow

The characterization of a natural product like this compound typically follows a systematic workflow, from isolation to structural elucidation and quantification.

Caption: General experimental workflow for the isolation, structural elucidation, and quantification of this compound.

Physicochemical Properties

Basic physicochemical properties of this compound have been computed and are available in public databases. These properties are essential for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 188.26 g/mol | --INVALID-LINK--[1] |

| CAS Number | 155348-06-4 | --INVALID-LINK--[1] |

| IUPAC Name | 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol | --INVALID-LINK--[1] |

| Predicted LogP | 0.8 | --INVALID-LINK--[1] |

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Generic Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to identify the proton environments.

-

Acquire a ¹³C NMR spectrum to identify the carbon environments.

-

Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.

-

Acquire a 2D COSY (¹H-¹H Correlation Spectroscopy) spectrum to establish proton-proton connectivities.

-

Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to determine direct one-bond proton-carbon correlations.

-

Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) proton-carbon correlations, which are crucial for establishing the overall carbon skeleton and the positions of functional groups.

-

-

Data Analysis: Integrate peak areas in the ¹H NMR spectrum, determine chemical shifts (δ) in ppm, and measure coupling constants (J) in Hz. Analyze the correlation peaks in the 2D spectra to assemble the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation.

Generic Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as hexane (B92381) or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions (Illustrative):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions (Illustrative):

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

-

Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic losses (e.g., water, methyl groups) that can provide structural clues.

Expected Fragmentation: For a p-menthane triol, characteristic fragmentation would likely involve the loss of one or more hydroxyl groups as water molecules (M-18), and cleavage of the isopropyl group or the methyl group from the cyclohexane (B81311) ring.

Chromatographic Methods

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds like terpenoids.

Generic Protocol for Quantitative GC-MS Analysis:

-

Standard Preparation: Prepare a stock solution of a this compound analytical standard of known purity. Perform serial dilutions to create a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Sample Preparation: Accurately weigh the sample (e.g., an extract) and dissolve it in a known volume of a suitable solvent. Dilute the sample so that the expected concentration of the analyte falls within the range of the calibration curve.

-

Instrumentation and Conditions: Use the GC-MS conditions as described in the Mass Spectrometry section. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, using characteristic fragment ions of this compound.

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the analyte versus the concentration for the calibration standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

-

Calculate the final concentration in the original sample, accounting for all dilution factors.

-

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of less volatile or thermally labile compounds. Since this compound lacks a strong chromophore, a UV detector may not be suitable unless derivatization is performed. An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would be more appropriate.

Generic Protocol for HPLC-ELSD/MS Analysis:

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol (B129727) is typically used for reversed-phase chromatography.

-

Stationary Phase: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common choice.

-

Flow Rate: 0.8 - 1.2 mL/min.

-

Detector: ELSD or a Mass Spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

-

Quantification: Similar to GC, quantification is performed using an external standard calibration curve.

Logical Relationships in Analytical Method Selection

The choice of analytical methods is interconnected and often follows a logical progression.

Caption: Logical relationships in the selection of analytical methods for the characterization of this compound.

Conclusion

The comprehensive characterization of this compound requires a combination of chromatographic and spectroscopic techniques. While specific published data for this compound is limited, the protocols and methodologies established for similar terpenoids provide a robust framework for its analysis. The application of high-resolution NMR and MS will be paramount for unambiguous structural elucidation, while GC-MS and HPLC are suitable for its quantification in various matrices. Further research is needed to populate the literature with specific analytical data for this compound.

References

Application Note: Mass Spectrometry Analysis of p-Menthane-1,3,8-triol

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Menthane-1,3,8-triol is a monoterpenoid that has been isolated from plant sources such as the herbs of Mentha canadensis L.[1][2][3]. Its molecular formula is C10H20O3 with a molecular weight of 188.26 g/mol [4]. As a member of the p-menthane (B155814) family, which includes well-known compounds like menthol (B31143) and the effective insect repellent p-Menthane-3,8-diol (PMD)[5][6], this compound is of interest for its potential biological activities. The development of robust and reliable analytical methods is crucial for its identification, quantification, and quality control in research and potential commercial applications.

This application note provides detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and outlines a complementary approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of direct mass spectral data for this specific triol, the fragmentation patterns presented are predicted based on the known behavior of structurally similar compounds, such as p-Menthane-3,8-diol[6][7].

Experimental Protocols

General Experimental Workflow

The overall process for the analysis of this compound involves sample preparation, instrumental analysis, and subsequent data processing for identification and quantification.

Protocol for GC-MS Analysis

This protocol is adapted from established methods for the related compound p-Menthane-3,8-diol[5][6].

a. Sample and Standard Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard. Dissolve in a 10 mL volumetric flask with ethanol (B145695) or ethyl acetate. Vortex for 1 minute to ensure complete dissolution.

-

Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in a suitable solvent.

-

Sample Preparation (from Plant Matrix):

-

Homogenize 1 g of dried Mentha canadensis leaves.

-

Perform accelerated solvent extraction (ASE) or soxhlet extraction with ethanol.

-

Evaporate the solvent under reduced pressure. Reconstitute the residue in a known volume of ethanol.

-

Filter the solution through a 0.22 µm syringe filter into a GC vial. Dilute as necessary to bring the expected concentration into the calibration range.

-

b. Instrumentation and Conditions

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temp 60°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min[8]. |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ion Source Temperature | 230 °C |

| Transfer Line Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40 - 400 amu |

Protocol for LC-MS/MS Analysis

This method is suitable for analyzing extracts with minimal cleanup and provides high sensitivity and specificity.

a. Sample and Standard Preparation

-

Stock and Calibration Standards: Prepare as described for GC-MS, but use methanol (B129727) or acetonitrile (B52724) as the solvent.

-

Sample Preparation: Prepare as for GC-MS, but reconstitute the final dried extract in the initial mobile phase (e.g., 95% Water: 5% Acetonitrile with 0.1% formic acid).

b. Instrumentation and Conditions

| Parameter | Setting |

| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Key Transitions | Precursor Ion: [M+H-H₂O]⁺ (m/z 171.1); monitor for characteristic product ions. |

| Ion Source Params | Capillary Voltage: 3.5 kV; Desolvation Temp: 350°C; Gas Flow: 600 L/hr |

Data Presentation and Discussion

Predicted GC-MS Fragmentation of this compound

The Electron Ionization (EI) mass spectrum of this compound is expected to show a weak or absent molecular ion (M⁺) at m/z 188 due to its instability. The fragmentation pathway will likely be dominated by sequential losses of water molecules from the three hydroxyl groups, followed by cleavage of the alkyl substituents.

Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

| m/z (Mass-to-Charge) | Predicted Ion Identity | Interpretation |

| 188 | [M]⁺˙ | Molecular ion. Expected to be very low abundance or absent. |

| 170 | [M-H₂O]⁺˙ | Loss of one water molecule. Expected to be a significant ion. |

| 155 | [M-H₂O-CH₃]⁺ | Subsequent loss of a methyl group from the C1 position. |

| 152 | [M-2H₂O]⁺˙ | Loss of a second water molecule. |

| 134 | [M-3H₂O]⁺˙ | Loss of a third water molecule. |

| 111 | [M-H₂O - C₃H₇O]⁺ | Loss of a hydroxy-isopropyl group from C4, a characteristic fragmentation for p-menthane structures. |

| 81 | [C₆H₉]⁺ | Common fragment in cyclic terpenes, representing the cyclohexenyl cation after significant rearrangement.[6] |

| 59 | [C₃H₇O]⁺ | Represents the hydroxy-isopropyl cation, [C(CH₃)₂OH]⁺, from cleavage at the C4 position.[6] |

| 43 | [C₃H₇]⁺ | Isopropyl cation.[6] |

Quantitative Analysis Summary

A quantitative method can be developed by constructing a calibration curve from the analysis of analytical standards. The peak area of a characteristic ion (e.g., m/z 170 or 155) is plotted against concentration.

Table 2: Typical Method Performance Characteristics (Hypothetical Values)

| Parameter | GC-MS Method | LC-MS/MS Method |

| Retention Time (RT) | ~12.5 min (dependent on exact conditions) | ~5.8 min (dependent on exact conditions) |

| Linearity (r²) | > 0.995 | > 0.998 |

| Range | 1 - 100 µg/mL | 10 - 5000 ng/mL |

| Limit of Detection (LOD) | ~0.3 µg/mL | ~3 ng/mL |

| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~10 ng/mL |

| Precision (%RSD) | < 10% | < 5% |

The protocols detailed in this application note provide a robust framework for the qualitative and quantitative analysis of this compound. The GC-MS method offers excellent separation and structural information based on predictable fragmentation patterns. The complementary LC-MS/MS method provides higher sensitivity and is ideal for complex matrices requiring minimal sample cleanup. While the fragmentation data presented is predictive, it serves as a strong foundation for method development and identification of this novel monoterpenoid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:155348-06-4 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | C10H20O3 | CID 71307309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. P-Menthane-3,8-diol | C10H20O2 | CID 556998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. gcms.cz [gcms.cz]

Application Note: A Framework for Assessing the Cytotoxicity of p-Menthane-1,3,8-triol

Introduction

p-Menthane-1,3,8-triol is a monoterpenoid naturally found in plants such as Mentha canadensis L.[1][2]. While it is primarily recognized as an effective, naturally derived insect repellent, the broader biological activities of many plant-derived compounds warrant further investigation[3][4][5]. The systematic evaluation of a natural product's cytotoxicity is a critical first step in drug discovery and toxicology, providing insights into its potential as a therapeutic agent (e.g., anticancer) or its risk profile[6][7]. Recent research has begun to explore the toxicological profile of this compound, comparing it to synthetic compounds and finding it to have a favorable safety profile in specific models[8][9].

This document provides a comprehensive framework and detailed protocols for assessing the cytotoxic potential of this compound. The proposed workflow progresses from initial high-throughput screening of cell viability and membrane integrity to more detailed mechanistic studies focused on apoptosis. These assays are fundamental for generating a robust cytotoxic profile of the compound against various cell lines.

Experimental Design & Workflow

A tiered approach is recommended to efficiently characterize the cytotoxic effects of this compound. The workflow begins with broad screening assays to determine if the compound affects cell viability, followed by assays to elucidate the mechanism of cell death.

Caption: Tiered workflow for cytotoxic evaluation of this compound.

Data Presentation

Quantitative results should be summarized in tables to facilitate comparison across different assays, cell lines, and treatment durations.

Table 1: IC50 Values of this compound from MTT Assay

| Cell Line | Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| A549 | Lung Carcinoma | |||

| MCF-7 | Breast Adenocarcinoma | |||

| HeLa | Cervical Adenocarcinoma | |||

| HEK293 | Normal Human Kidney |

IC50 (half-maximal inhibitory concentration) values to be determined from dose-response curves.

Table 2: Summary of Mechanistic Assay Results at 48h

| Cell Line | Treatment (IC50 Conc.) | % Cytotoxicity (LDH Assay) | Caspase-3/7 Activity (Fold Change) | % Apoptotic Cells (Annexin V) |

| A549 | µM | |||

| MCF-7 | µM | |||

| HEK293 | µM |

Results should be expressed relative to vehicle-treated controls.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[6][10] The amount of formazan is directly proportional to the number of viable cells.[11]

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11][12]

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Selected cell lines (e.g., A549, MCF-7, HEK293)

-

SDS-HCl solubilization solution or acidified isopropanol[10][11]

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.[10] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO concentration matched to the highest compound dose) and a no-cell blank control.[11]

-

Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[11][12]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[10]

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[10][11]

-

Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[12][13]

Data Analysis:

-

Correct the absorbance readings by subtracting the average absorbance of the blank (no-cell) wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) × 100

-

-

Plot % Viability against compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[14]

Materials:

-

LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

-

96-well flat-bottom plates with treated cells (from a parallel plate to the MTT assay)

-

Lysis buffer (provided in most kits for maximum LDH release control)

-

Microplate spectrophotometer

Procedure:

-

Prepare Controls: On the plate with treated cells, designate wells for the following controls:

-

Sample Collection: After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 3-5 minutes to pellet any detached cells.[16]

-

Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.[15][16]

-

Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatants.[16]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15][16]

-

Stop Reaction: Add 50 µL of Stop Solution to each well.[15][16]

-

Measurement: Gently tap the plate to mix. Measure the absorbance at 490 nm and a reference wavelength of 680 nm within one hour.[15]

Data Analysis:

-

Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.

-

Subtract the medium background control absorbance from all other values.

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] × 100

-

Protocol 3: Caspase-Glo® 3/7 Assay (Apoptosis)

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway.[17][18] The assay provides a proluminescent caspase-3/7 substrate that is cleaved to produce a luminescent signal.

Materials:

-

Caspase-Glo® 3/7 Assay System (Promega or similar)

-

White-walled, opaque 96-well plates suitable for luminescence

-

Treated cells in culture medium

-

Luminometer or microplate reader with luminescence capabilities

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells with this compound in the white-walled 96-well plates as described in the MTT protocol. Include appropriate vehicle controls.

-

Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

-

Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

-

Incubation: Mix the contents by gently shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis:

-

Subtract the background luminescence (from no-cell control wells).

-

Express the results as fold change in caspase activity relative to the vehicle-treated control cells.

Apoptosis Signaling Pathways

Apoptosis is a highly regulated process involving two main pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of executioner caspases, such as Caspase-3 and Caspase-7, which are measured in the assay described above.

Caption: Generalized extrinsic and intrinsic apoptosis signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. p-Menthane-3,8-diol: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 4. p-Menthane-3,8-diol | High Purity RUO | Natural Repellent [benchchem.com]

- 5. In silico stereo-electronic analysis of PMD (p-Menthane-3-8-Diol) and its derivatives for pharmacophore development may aid discovery of novel insect repellents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [plantextractwholesale.com]

- 8. Comparison of the cytotoxicity and zebrafish embryo toxicity of insect repellent ingredients: p-Menthane-3,8-diol synthesized by green chemistry from Eucalyptus citriodora and N,N-diethyl-meta-toluamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTT Assay Protocol for Lab Use | PDF [scribd.com]

- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]

- 15. cellbiologics.com [cellbiologics.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. abpbio.com [abpbio.com]

- 18. Caspase Assays | Thermo Fisher Scientific - HK [thermofisher.com]

Application Notes and Protocols for In Vitro Anti-inflammatory Screening of p-Menthane-1,3,8-triol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural products are a promising source for novel anti-inflammatory agents. This document provides a detailed guide for the in vitro anti-inflammatory screening of p-Menthane-1,3,8-triol, a monoterpenoid of interest. The following protocols and application notes are designed to be a comprehensive resource for researchers investigating its potential therapeutic effects. While direct experimental data for this compound is limited in publicly available literature, the methodologies described herein are standard and robust for evaluating the anti-inflammatory properties of novel compounds. The provided data tables are illustrative, based on typical results for analogous monoterpenoids, and should be replaced with experimental data as it becomes available.

Data Presentation

The anti-inflammatory activity of a test compound can be quantified through various assays. Below are example tables summarizing potential dose-dependent effects of this compound on key inflammatory markers.

Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |

| 1 | 15.2 ± 2.1 | |

| 10 | 35.8 ± 3.5 | |

| 25 | 52.1 ± 4.2 | 23.5 |

| 50 | 78.9 ± 5.6 | |

| 100 | 91.3 ± 3.9 | |

| Positive Control (e.g., Dexamethasone 1 µM) | 95.7 ± 2.8 |

Data are presented as mean ± standard deviation (SD) of three independent experiments. IC₅₀ is the concentration required to inhibit 50% of NO production.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |

| 1 | 10.5 ± 1.8 | 8.9 ± 1.5 | 12.3 ± 2.0 |

| 10 | 28.4 ± 3.1 | 25.6 ± 2.8 | 30.1 ± 3.3 |

| 25 | 48.9 ± 4.5 | 45.3 ± 4.1 | 51.2 ± 4.8 |

| 50 | 72.1 ± 6.2 | 68.7 ± 5.9 | 75.4 ± 6.5 |

| 100 | 85.6 ± 7.0 | 81.2 ± 6.8 | 88.9 ± 7.2 |

| IC₅₀ (µM) | 26.8 | 29.5 | 24.1 |

Data are presented as mean ± SD of three independent experiments. IC₅₀ values are calculated from the dose-response curves.

Table 3: Inhibitory Activity of this compound on COX-2 and 5-LOX Enzymes

| Concentration (µM) | COX-2 Inhibition (%) | 5-LOX Inhibition (%) |

| 10 | 18.2 ± 2.5 | 12.7 ± 1.9 |

| 25 | 40.1 ± 3.8 | 31.5 ± 3.2 |

| 50 | 65.7 ± 5.1 | 58.9 ± 4.7 |

| 100 | 88.9 ± 6.3 | 79.4 ± 5.8 |

| IC₅₀ (µM) | 35.2 | 42.8 |

Data are presented as mean ± SD from cell-free enzyme inhibition assays.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in inflammation and the general workflow for screening anti-inflammatory compounds.

Caption: LPS-induced pro-inflammatory signaling pathway.

Caption: General workflow for in vitro anti-inflammatory screening.

Experimental Protocols

Cell Culture and Treatment

Objective: To prepare RAW 264.7 murine macrophage cells for inflammatory stimulation and treatment with the test compound.

Materials:

-

RAW 264.7 cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

Protocol:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare stock solutions of this compound in DMSO. Further dilute with culture medium to achieve final desired concentrations. The final DMSO concentration should not exceed 0.1%.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubate the plates for 24 hours at 37°C and 5% CO₂.

-

After incubation, centrifuge the plates at 1000 rpm for 10 minutes and collect the cell culture supernatants for subsequent assays.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant as an indicator of iNOS activity.

Materials:

-